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Executive Summary
Aurora B kinase is a master regulator of mitosis, ensuring the faithful segregation of

chromosomes into two daughter cells. As the catalytic subunit of the Chromosome Passenger

Complex (CPC), its precise spatiotemporal activity is critical for multiple mitotic processes,

including chromosome condensation, correction of kinetochore-microtubule attachment errors,

spindle assembly checkpoint (SAC) signaling, and cytokinesis. Dysregulation of Aurora B is a

hallmark of aneuploidy and is frequently observed in various human cancers, making it a prime

target for anti-cancer drug development. This technical guide provides a comprehensive

overview of Aurora B's function in mitosis, presenting key quantitative data, detailed

experimental protocols for its study, and visual representations of its core signaling pathways.

Core Functions of Aurora B Kinase in Mitosis
Aurora B's multifaceted role in mitosis is orchestrated through its dynamic localization and its

kinase activity towards a plethora of substrates. Its functions are integral to maintaining

genomic stability.

Chromosome Condensation and Cohesion
Aurora B contributes to the structural integrity of mitotic chromosomes. It directly

phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification associated with the
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dissociation of heterochromatin protein 1 (HP1) and the recruitment of the condensin I complex

to chromosome arms.[1][2][3] This process is crucial for proper chromosome compaction and

rigidity.[1] While Aurora B-mediated H3S10 phosphorylation is a hallmark of mitosis, some

studies suggest that basal Aurora B activity is sufficient for this process in prophase.[4][5]

Kinetochore-Microtubule Attachments and Error
Correction
A primary function of Aurora B is to ensure the correct bipolar attachment of chromosomes to

the mitotic spindle, a state known as bi-orientation.[6] The kinase acts as a key component of

the error correction mechanism, destabilizing incorrect attachments, such as syntelic (both

sister kinetochores attached to microtubules from the same pole) and merotelic (one

kinetochore attached to microtubules from both poles) attachments.[7][8]

This error correction is thought to be governed by a tension-sensing mechanism.[9] When

kinetochores are not under tension from opposing spindle poles, they remain in close proximity

to the inner centromere where Aurora B is concentrated.[6][10] This allows Aurora B to

phosphorylate substrates within the outer kinetochore, such as the Ndc80 complex, the Ska

complex, and the KNL1 protein.[7][11] Phosphorylation of these components reduces their

microtubule-binding affinity, promoting detachment and providing an opportunity for correct

attachments to form.[6][12][13] Once bi-orientation is achieved and tension is established, the

increased distance between the inner centromere and the outer kinetochore is believed to

reduce substrate phosphorylation, thus stabilizing the correct attachment.[10]

Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that delays the onset of

anaphase until all chromosomes are properly bi-oriented.[14][15] Aurora B plays a crucial,

albeit debated, role in SAC signaling. One model suggests that Aurora B's primary role is

indirect, where its error-correction activity generates unattached kinetochores, the primary

signal for SAC activation.[15] However, mounting evidence supports a more direct role for

Aurora B in the checkpoint. It is required to prevent the premature removal of SAC proteins,

such as Mad2 and BubR1, from unattached or tensionless kinetochores.[16][17][18] Inhibition

of Aurora B can lead to a weakened checkpoint and premature anaphase entry, even in the

presence of misaligned chromosomes.[14][18]
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Cytokinesis
Following chromosome segregation in anaphase, Aurora B relocates to the central spindle and

midbody.[19] Here, it plays an essential role in the final stage of cell division, cytokinesis.[19]

Aurora B phosphorylates several key proteins involved in the formation and function of the

contractile ring, including the centralspindlin complex component MKLP1, myosin II regulatory

light chain, and intermediate filament proteins.[19][20] Inhibition of Aurora B activity during late

mitosis leads to cytokinesis failure, resulting in binucleated or polyploid cells.[9][21]

Quantitative Data on Aurora B Kinase Activity and
Inhibition
The following tables summarize key quantitative data related to Aurora B kinase activity, its

substrates, and the effects of its inhibition.

Table 1: In Vitro Inhibitory Potency (IC50) of Common Aurora B Inhibitors

Inhibitor Aurora B IC50 (nM) Selectivity Profile Reference(s)

Hesperadin 250 Aurora B selective [22][23][24]

ZM447439 130 Pan-Aurora inhibitor [9][22]

AZD1152-HQPA

(Barasertib)
0.37

Highly Aurora B

selective
[9][22][25]

GSK1070916 3.5
Highly Aurora B

selective
[9][22]

AT9283 ~3.0
Pan-Aurora, JAK2/3,

Abl1 inhibitor
[22][26]

VX-680 (Tozasertib) ~5 (Ki) Pan-Aurora inhibitor [24]

Table 2: Effects of Aurora B Inhibition on Mitotic Progression
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Parameter Condition Quantitative Effect Reference(s)

Duration of Mitosis
Aurora B

overexpression

Increased from 108.2

± 5.5 min to 137.7 ±

9.7 min

[20][27]

Aurora B inhibition

(ZM447439)

Rescued

overexpression-

induced delay

[27]

Aurora A/B dual

inhibition

Mitosis shortened to

~68 min (from 82 min

in AurA KO)

[8]

Chromosome

Misalignment
CENP-R depletion

>60% of cells failed to

align chromosomes
[1]

Aurora B

overexpression

56.3% ± 5.4% of

mitotic cells in

prometaphase (vs

40.3% ± 4.6% control)

[27]

Aurora-BK207R

mutant expression

61.50% ± 12.07%

misaligned

chromosomes (vs

35.25% ± 4.992%

WT)

[28]

Cytokinesis Failure
Aurora B inhibition

(AZD1152-HQPA)

~90% of cells with

abnormal NMIIB

localization (vs ~20%

control)

[21]

Aurora B inhibition

(AT9283)

Led to multinucleation

in p53-compromised

cells

[26]

Histone H3 Ser10

Phosphorylation

Aurora B inhibition

(AZD1152-HQPA)

Reduced to 78% of

control after 24h in

primary AML cells

[29]
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Aurora B inhibition

(ZM447439)

Reduced Kif4A levels

on chromosomes
[30]

Table 3: Quantitative Analysis of Aurora B Substrate Interactions

Interaction Method
Quantitative
Finding

Reference(s)

Ndc80-Microtubule

Binding

In vitro TIRF

microscopy

Each phosphomimetic

residue on Hec1 tail

decreases binding

affinity by 0.30 ± 0.02

kBT

[6][14]

Ndc80-Microtubule

Binding
In vivo FRET/FLIM

Graded dependence

of NDC80-kMT

binding on Aurora B

phosphorylation level

[10]

Dsn1 Phosphorylation

Gradient

Immunofluorescence

quantification

Phosphorylation of

Dsn1 S109 decreases

linearly with distance

from the anaphase

midzone

[7][17]

Signaling Pathways and Regulatory Networks
The function of Aurora B is tightly regulated through its localization within the CPC and by a

network of phosphorylation events.

The Chromosome Passenger Complex (CPC)
Aurora B's localization and activity are dependent on its association with the other components

of the CPC: INCENP (Inner Centromere Protein), Survivin, and Borealin.[11][19] INCENP acts

as a scaffold and is essential for activating Aurora B.[16][31] The C-terminal IN-box of INCENP

binds to Aurora B, leading to partial activation.[31] Full activation is achieved through a

feedback mechanism where Aurora B phosphorylates a TSS motif in the C-terminus of
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INCENP.[16][32] Survivin and Borealin are crucial for the correct targeting of the CPC to the

centromere.[19]

Chromosome Passenger Complex (CPC)

Aurora B
(Inactive)

INCENP

 Phosphorylates
TSS motif

 IN-box binding
(Partial Activation)

Aurora B
(Fully Active)

 Feedback
Activation

Survivin

Borealin

Click to download full resolution via product page

Figure 1. Activation of Aurora B within the Chromosome Passenger Complex.

Upstream Regulation and Localization
The recruitment of the CPC to the inner centromere is a critical first step. This process is

initiated by the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) by Haspin kinase.[33]

Survivin in the CPC then directly binds to this H3T3ph mark, anchoring the complex at the

centromere.[33] Additionally, phosphorylation of the centromeric histone variant CENP-A at

Serine 7 by Aurora A kinase also contributes to CPC recruitment.[19]
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Figure 2. Upstream signaling pathway for CPC localization to the inner centromere.

Downstream Substrates and Error Correction Pathway
Once localized and active, Aurora B phosphorylates a cascade of downstream targets to

regulate kinetochore-microtubule dynamics.
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Figure 3. Aurora B-mediated error correction pathway at the kinetochore.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study Aurora B

kinase function.

In Vitro Aurora B Kinase Assay (Histone H3
Phosphorylation)
This assay measures the ability of an inhibitor to block the phosphorylation of Histone H3 by

Aurora B.
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Materials:

Active Aurora B kinase (e.g., Carna Biosciences #05-102)

Inactive Histone H3 protein (substrate)

ATP (Adenosine 5'-triphosphate)

Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20

Test compounds (inhibitors) dissolved in DMSO

SDS-PAGE equipment and reagents

PVDF membrane

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Histone H3

HRP-conjugated secondary antibody

ECL reagent and chemiluminescence imaging system

Procedure:

Reaction Setup: Prepare the kinase reaction mix in a microcentrifuge tube. For a typical 25

µL reaction, combine:

5 µL of 5x Kinase Buffer

2.5 µL of test inhibitor at various concentrations (or DMSO for control)

1 µg of inactive Histone H3

100 ng of active Aurora B kinase

ddH₂O to a volume of 22.5 µL

Initiate Reaction: Add 2.5 µL of 1 mM ATP (final concentration 100 µM) to start the reaction.
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Incubation: Incubate the reaction at 30°C for 30 minutes.

Stop Reaction: Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer.

Western Blotting:

Boil the samples at 95°C for 5 minutes.

Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with anti-phospho-Histone H3 (Ser10) primary antibody overnight

at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

for 1 hour at room temperature.

Visualize the bands using an ECL reagent.

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading

control.

Data Analysis: Quantify the band intensities for phospho-H3 and total H3. Calculate the ratio

of phospho-H3 to total H3 for each inhibitor concentration and determine the IC₅₀ value.[9]

Immunofluorescence Staining for Aurora B and
Phospho-Histone H3
This protocol allows for the visualization of Aurora B localization and its activity (via p-H3S10) in

mitotic cells.

Materials:

Cells grown on coverslips

Paraformaldehyde (PFA) 4% in PBS
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Permeabilization Buffer: 0.5% Triton X-100 in PBS

Blocking Buffer: 5% BSA in PBST (PBS + 0.1% Tween-20)

Primary antibodies: anti-Aurora B, anti-phospho-Histone H3 (Ser10)

Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Mounting medium

Procedure:

Cell Fixation: Wash cells briefly with PBS. Fix with 4% PFA in PBS for 15 minutes at room

temperature.

Washing: Wash three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes.

Washing: Wash three times with PBS for 5 minutes each.

Blocking: Block for 1 hour with Blocking Buffer at room temperature.

Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Aurora B and anti-

p-H3S10) diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

Washing: Wash three times with PBST for 5 minutes each.

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies

diluted in Blocking Buffer for 1 hour at room temperature, protected from light.

Washing: Wash three times with PBST for 5 minutes each.

DNA Staining: Incubate with DAPI (1 µg/mL in PBS) for 5 minutes.

Mounting: Wash once with PBS and mount the coverslips onto microscope slides using

mounting medium.
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Imaging: Visualize using a fluorescence or confocal microscope.[4][34]

Live-Cell Imaging of Mitotic Progression
This method allows for the real-time analysis of mitotic events in cells, often expressing

fluorescently tagged proteins like H2B-GFP to visualize chromosomes.

Workflow:

Seed cells expressing
H2B-GFP in glass-bottom dish

Add Aurora B inhibitor
(e.g., ZM447439) or DMSO

Place dish on live-cell
imaging microscope with

environmental control (37°C, 5% CO₂)

Acquire time-lapse images
(e.g., every 5-10 minutes for 24-48h)
Phase contrast and GFP channels

Analyze image series:
- Mitotic entry (NEBD)

- Chromosome alignment
- Anaphase onset

- Cytokinesis
- Mitotic exit

Quantify parameters:
- Duration of mitosis

- % of chromosome misalignment
- % of cytokinesis failure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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